2,5-Dihydro-1H-pyrido[4,3-b]indol-1-one, also known as CUMYL-PEGACLONE, is a synthetic cannabinoid that belongs to the class of compounds known as cannabinoid receptor agonists. This compound has garnered attention due to its structural similarity to other psychoactive substances and its potential effects on the central nervous system. It is classified under new psychoactive substances and is particularly noted for its binding affinity to cannabinoid receptors CB1 and CB2, which are integral to the endocannabinoid system.
CUMYL-PEGACLONE is a synthetic derivative that emerged in the European drug market around December 2016. It is characterized by a gamma-carboline core structure, which allows it to circumvent certain legal restrictions on synthetic cannabinoids. The compound is included in Schedule II of the 1971 Convention on Psychotropic Substances, indicating its potential for abuse and dependency .
The synthesis of 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one involves several steps, primarily utilizing organic synthesis techniques. The initial phase typically includes the formation of the gamma-carboline core through cyclization reactions involving appropriate indole derivatives and carbonyl compounds.
Technical details regarding synthesis methods include:
CUMYL-PEGACLONE undergoes various chemical reactions typical of synthetic cannabinoids. These include:
The primary metabolites identified during studies include dihydrodiols and oxidized forms such as pentanoic acid derivatives .
The mechanism of action for CUMYL-PEGACLONE primarily involves its interaction with cannabinoid receptors CB1 and CB2. Upon binding:
Data from pharmacological assays indicate that CUMYL-PEGACLONE exhibits full agonistic activity at both cannabinoid receptors, with high potency observed in cAMP accumulation assays .
CUMYL-PEGACLONE exhibits several notable physical and chemical properties:
Relevant data includes:
Chemical stability can be influenced by environmental factors such as light and temperature .
CUMYL-PEGACLONE has been studied primarily within scientific contexts related to:
The 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one scaffold, recognized as a γ-carbolin-1-one, emerged as a structurally distinct heterocyclic system in medicinal chemistry during the early 2000s. Its significance grew from foundational studies on indole alkaloids and pyridone-containing natural products. A pivotal advancement occurred in 2004 when Li et al. developed novel thermolysis routes for enyne-isocyanates, enabling efficient construction of this tricyclic framework alongside other nitrogenous heterocycles [3]. This methodology provided reliable access to derivatives previously constrained by complex synthetic pathways. The scaffold’s inherent rigidity, planarity, and capacity for diverse substitution patterns (positions 2, 5, 8, and 9) quickly positioned it as a candidate for targeted bioactivity exploration, particularly within central nervous system (CNS) and antiviral domains. Its structural resemblance to β-carbolines—known for diverse pharmacological effects—further spurred interest, with the lactam moiety (1-one group) offering distinct hydrogen-bonding capabilities critical for target engagement.
Table 1: Key Developments in the γ-Carbolin-1-One Core
Year | Development Milestone | Significance |
---|---|---|
2004 | Thermolysis of Enyne-Isocyanates [3] | First reliable synthetic route to 2,5-dihydro-1H-pyrido[4,3-b]indol-1-ones |
2016 | Detection of Cumyl-PEGACLONE (SGT-151) [7] | Emergence as a synthetic cannabinoid (SC) scaffold dominating German SC market |
2018 | Identification of 5F-Cumyl-PEGACLONE [7] | Fluorinated analog demonstrating enhanced potency and public health concerns |
2020 | Neuroprotector synthesis with C8 substitutions [5] | Expansion into neurotherapeutic applications beyond psychoactivity |
The γ-carbolin-1-one core embodies a "privileged scaffold" due to its exceptional versatility in interacting with diverse biological targets. This stems from several key structural features:
This review focuses on the chemistry and emerging biological profiles of derivatives based on the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one scaffold. Key domains include:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: